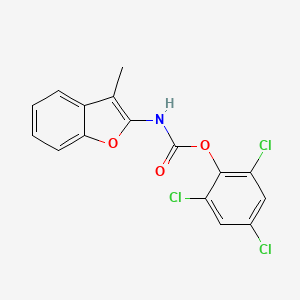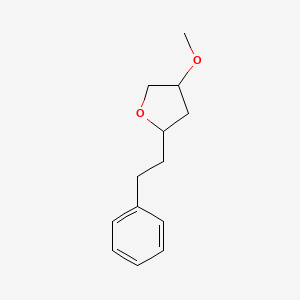
4-Methoxy-2-phenethyltetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2-phenethyltetrahydrofuran is a heterocyclic organic compound with the molecular formula C13H18O2 It is a derivative of tetrahydrofuran, featuring a methoxy group and a phenethyl group attached to the tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-phenethyltetrahydrofuran can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetic acid with tetrahydrofuran in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, with the acid catalyst promoting the formation of the tetrahydrofuran ring.
Another synthetic route involves the use of 4-methoxybenzyl alcohol and phenethyl bromide as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired production scale. Industrial production typically involves optimized reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
4-Methoxy-2-phenethyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and nucleophiles such as sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted tetrahydrofuran derivatives.
科学的研究の応用
4-Methoxy-2-phenethyltetrahydrofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals.
作用機序
The mechanism of action of 4-Methoxy-2-phenethyltetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Reactive Oxygen Species (ROS) Generation: It may induce the production of reactive oxygen species, leading to oxidative stress and cell damage.
類似化合物との比較
4-Methoxy-2-phenethyltetrahydrofuran can be compared with other similar compounds, such as:
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol): Both compounds are derivatives of tetrahydrofuran, but Furaneol has a hydroxyl group instead of a methoxy group. Furaneol is known for its sweet aroma and is used as a flavoring agent.
2-Methyltetrahydrofuran: This compound has a methyl group instead of a methoxy group. It is used as a solvent in various chemical reactions due to its stability and low toxicity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
特性
CAS番号 |
88841-82-1 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC名 |
4-methoxy-2-(2-phenylethyl)oxolane |
InChI |
InChI=1S/C13H18O2/c1-14-13-9-12(15-10-13)8-7-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |
InChIキー |
GARCNQDBQTXQFO-UHFFFAOYSA-N |
正規SMILES |
COC1CC(OC1)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furo[2,3-f]-1,3-benzodioxole, 6-ethyl-7-methyl-](/img/structure/B12897993.png)
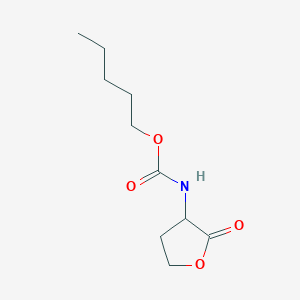
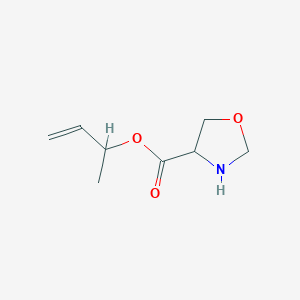

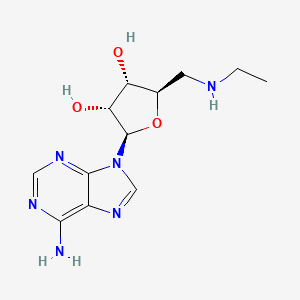
![7-Methyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B12898023.png)
![N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12898034.png)
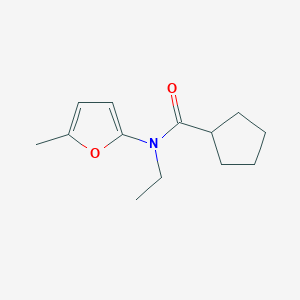
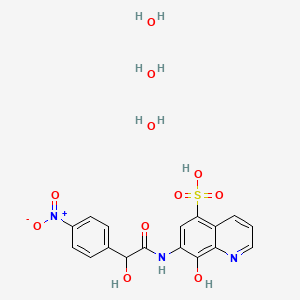
![2-{[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12898048.png)
![1,2,3-Trimethoxydibenzo[b,d]furan](/img/structure/B12898055.png)
![2-{[(4-Chlorophenyl)sulfanyl]methyl}-5-nitrofuran](/img/structure/B12898061.png)
![2,2-Dimethyl-3-[3-(2-methyl-4-oxopentan-2-yl)-1,2-oxazol-5-yl]propanamide](/img/structure/B12898066.png)
